molecular formula C13H13N3O2 B2722325 N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848670-54-2

N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2722325
CAS No.: 848670-54-2
M. Wt: 243.266
InChI Key: YPMSTWXFQHTFTR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a heterocyclic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with specific electronic properties .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. It has shown promising results in preliminary studies involving cell lines and animal models .

Industry: The compound is used in the development of new polymers and coatings with enhanced durability and resistance to environmental factors .

Comparison with Similar Compounds

  • N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-4-carboxamide
  • N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-5-carboxamide

Comparison: Compared to its analogs, this compound exhibits unique properties due to the position of the carboxamide group. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 3-carboxamide derivative may have better binding affinity to certain enzymes compared to the 4- or 5-carboxamide derivatives .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-5-9(2)7-10(6-8)14-13(18)11-3-4-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMSTWXFQHTFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NNC(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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